molecular formula C18H20N2O3S B2411660 (3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 896296-69-8

(3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2411660
CAS No.: 896296-69-8
M. Wt: 344.43
InChI Key: FTZIOFWIUJSPGN-UHFFFAOYSA-N
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Description

“(3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone” is a compound that has been studied for its anti-inflammatory effects . It has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .


Synthesis Analysis

The synthesis of this compound involves a heated heterogeneous mixture of 1-phenyl-1H-pyrazole-4-carboxylic acid with SOCl2 .


Molecular Structure Analysis

The molecular weight of this compound is 344.43 . Its empirical formula is C18H20N2O3S .


Chemical Reactions Analysis

The compound has been found to have anti-inflammatory effects . It reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Scientific Research Applications

Synthesis and Structure

The compound (3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone belongs to a broader class of compounds that have been synthesized and structurally characterized for various applications in scientific research. These compounds, including aryl methanones derivatives, are synthesized through multi-step reactions and are characterized by methods such as melting point, NMR, FT-IR, and HRMS. One notable compound in this category, containing the arylsulfonyl moiety, demonstrated favorable herbicidal and insecticidal activities, indicating potential agricultural applications (Wang et al., 2015).

Biological Activities

Compounds similar to this compound have shown a range of biological activities, which are critical for developing new pharmaceuticals and agrochemicals. For example, a series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanones demonstrated significant antibacterial activity against human pathogenic bacteria, suggesting potential therapeutic applications (Nagaraj et al., 2018).

Chemical Modifications and Reactivity

Chemical modifications and reactivity of compounds structurally related to this compound have been extensively studied. For instance, the photochemically induced radical alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions exemplifies the chemical versatility of sulfonyl-containing compounds. This method facilitates the substitution of various C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner, showcasing the potential for synthesizing complex natural products and pharmaceuticals (Amaoka et al., 2014).

Catalysis and Material Science

Compounds with functionalities similar to this compound have found applications in catalysis and material science. For example, a study on the synthesis, structural characterization, and catalytic activity of an oxidovanadium(V) complex with a tribasic pentadentate ligand revealed its potential as a catalyst in the oxidation of styrene and sulfides using H2O2 as an oxidant. This research highlights the role of such compounds in facilitating environmentally friendly oxidation reactions with potential industrial applications (Maurya et al., 2013).

Safety and Hazards

The compound has been classified in GHS category 300 < LD50 < 2000 mg/kg, indicating a certain level of toxicity .

Properties

IUPAC Name

(3-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24(22,23)17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZIOFWIUJSPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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